Spiro[3.4]octan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOQDRCVYHEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526741-02-5 | |
| Record name | spiro[3.4]octan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 3.4 Octan 2 Ol and the Spiro 3.4 Octane Framework
Strategies for the Construction of Spiro[3.4]octane Ring Systems
The assembly of the strained spiro[3.4]octane core requires specialized synthetic strategies that can efficiently create the key spirocyclic junction. Methodologies range from classic cycloadditions to modern metal-catalyzed processes.
Cycloaddition reactions are a powerful tool for the formation of cyclic systems, including the cyclobutane (B1203170) portion of the spiro[3.4]octane framework. The Staudinger [2+2] cycloaddition of ketenes with alkenes provides a general route to cyclobutanones, which are key precursors. lookchem.com For instance, a rhodium (II)-catalyzed Wolff rearrangement of 3-diazochroman-4-one can generate a ketene (B1206846) intermediate in situ, which then reacts with an alkene like methylenecyclobutane (B73084) through a [2+2] cycloaddition to yield a 6-oxa-spiro[3.4]octan-1-one derivative. lookchem.com This type of cycloaddition often proceeds with high regio- and stereoselectivity. lookchem.com
Photochemical [2+2] cycloadditions offer another route. An intramolecular photocycloaddition of dioxenone-alkene systems can be used to generate complex bicyclic structures. nih.govresearchgate.netacs.org Subsequent retro-aldol reaction, known as the de Mayo process, can cleave a six-membered ring within the photoproduct to unmask a 1,5-dicarbonyl system, which can then undergo an intramolecular aldol (B89426) condensation to form a new five-membered ring, ultimately yielding spirocyclic structures like spiro[3.4]octanes. nih.govresearchgate.netacs.org
| Reaction Type | Precursors | Key Reagents/Conditions | Spiro[3.4]octane Product |
| Wolff Rearrangement / [2+2] Cycloaddition | 3-Diazochroman-4-one, Methylenecyclobutane | Rh(II) catalyst | 6-Oxa-spiro[3.4]octan-1-one derivative lookchem.com |
| Intramolecular [2+2] Photocycloaddition / de Mayo Process | Functionalized dioxenone-alkene | UV photolysis, followed by retro-aldol reaction | Spiro[3.4]octane derivative nih.govresearchgate.netacs.org |
Recent advances in metal catalysis have enabled novel strategies for constructing highly strained ring systems. A copper-catalyzed borylative cyclization of aliphatic alkynes provides a general and highly selective method for synthesizing spiromethylenecyclobutanes. nih.govthieme-connect.comrsc.org This strategy allows for the installation of various functionalities with defined stereochemistry. nih.govrsc.org The process involves a highly regioselective borylcupration of the alkyne, followed by a ring-closure of the resulting vinyl copper intermediate. semanticscholar.org The versatility of the resulting boromethylene unit allows for its transformation into a wide array of other functional groups, significantly expanding the accessible chemical space of spiro[3.4]octane derivatives. thieme-connect.comresearchgate.net
| Substrate Type | Catalyst System | Key Features | Product |
| Aliphatic Alkynes | Copper catalyst with NHC ligand (e.g., IMes) | High chemo-, stereo-, and regioselectivity; versatile boromethylene unit. nih.govrsc.org | Spiro-(boromethylene)cyclobutane nih.govthieme-connect.com |
| Sterically Congested Alkynes | Copper catalyst | Tolerates tertiary and quaternary propargyl centers, yielding products with allylic quaternary carbons. nih.gov | Substituted (boromethylene)cyclobutane nih.gov |
Ring-closing metathesis (RCM) is a robust method for synthesizing unsaturated rings of various sizes, driven by the formation of volatile ethylene. wikipedia.orgmedwinpublishers.com This strategy has been successfully employed to create spirooxetane compounds. Specifically, a synthetic route to 2,5-dioxaspiro[3.4]octanes, which are spirocyclic analogs of 1,4-dioxanes, utilizes RCM as the key step. researchgate.netresearchgate.net The process begins with the O-alkylation of a vinyl oxetanol, followed by an RCM reaction using a second-generation Grubbs' catalyst to form a dihydrofuran ring fused at the spiro center. researchgate.netnuph.edu.ua Subsequent hydrogenation and functional group manipulations can provide a variety of saturated 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.ua
Achieving stereocontrol during the formation of the spiro[3.4]octane framework is critical for many applications. Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines represents a novel method for the synthesis of 6,7-diazaspiro[3.4]octanes. rsc.orgnih.gov This strain-release-driven process establishes a new platform for accessing previously inaccessible nitrogen-containing spiro[3.4]octane scaffolds with high diastereoselectivity. rsc.org The reaction is proposed to proceed through the activation of the BCB by the Lewis acid catalyst, followed by nucleophilic addition and subsequent intramolecular substitution to yield the spirocyclic product. rsc.org Another approach involves the intramolecular photochemical cyclization of more rigid lactone precursors, which can proceed with complete regio- and stereoselectivity to give complex polycyclic systems containing the spiro[3.4]octane core. nih.govresearchgate.net
The most direct route to Spiro[3.4]octan-2-ol involves the reduction of its corresponding ketone, Spiro[3.4]octan-2-one. lookchem.com This ketone serves as a valuable building block for accessing various functionalized spiro[3.4]octane derivatives. lookchem.com The transformation of the carbonyl group to a secondary alcohol is a standard procedure in organic synthesis, typically achieved with high efficiency using hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. For example, the carbonyl group of a 6,7-diazaspiro[3.4]octane derivative was successfully reduced to the corresponding alcohol, demonstrating the applicability of this transformation within the spiro[3.4]octane system. nih.gov
| Precursor | Reducing Agent | Product | Reaction Type |
| Spiro[3.4]octan-2-one | e.g., Sodium Borohydride (NaBH₄) | This compound | Ketone Reduction |
| Substituted 6,7-diazaspiro[3.4]octanone | e.g., LiAlH₄ | Substituted 6,7-diazaspiro[3.4]octanol | Ketone Reduction nih.gov |
Stereoselective Alkene Cyclization Strategies
Enantioselective and Diastereoselective Synthesis of this compound
The development of enantioselective methods for the synthesis of spiro compounds has become a significant area of research, driven by the importance of chirality in pharmaceutical applications. rsc.org The enantioselective synthesis of this compound can be approached by the asymmetric synthesis of its precursor, Spiro[3.4]octan-2-one, followed by a stereoretentive or stereoselective reduction.
A notable development is the phosphine-catalyzed asymmetric tandem Michael addition/Wittig reaction, which allows for the synthesis of CF₃-spiro[3.4]octanone derivatives with excellent yields and high enantioselectivities (up to 95% ee). researchgate.net The subsequent reduction of the chiral ketone would provide access to enantioenriched trifluoromethyl-substituted this compound derivatives. Organocatalysis also presents a powerful strategy for constructing chiral spirocycles. For example, highly diastereo- and enantioselective reactions of 3-aminooxindoles with 2-enoylpyridines, catalyzed by a cinchonidine-based thiourea, have been used to synthesize chiral spiro[pyrrolidin-3,2′-oxindole] derivatives, highlighting the potential of this approach for creating stereochemically complex spiro compounds. rsc.org
Chiral Catalyst Development for Asymmetric Spirocyclization
The enantioselective synthesis of spirocycles is a critical challenge in modern organic chemistry. sioc-journal.cnresearchgate.net The development of chiral catalysts that can control the formation of the spirocenter with high enantioselectivity is paramount. sioc-journal.cn Various catalytic systems have been explored for the asymmetric synthesis of the spiro[3.4]octane skeleton.
Rhodium-catalyzed reactions have proven effective for asymmetric cyclopropanations to form spirocycles. For instance, the use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(p-PhTPCP)₄, enables the highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins to generate spiroazabicyclo[2.n]alkanes, a class of compounds that includes the spiro[3.4]octane framework. chemrxiv.org Computational studies suggest that the stereoselectivity is governed by the fit of the substrate within the chiral pocket of the catalyst. chemrxiv.org
Another significant advancement involves strain-release driven spirocyclization. Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines provides a novel route to 6,7-diazaspiro[3.4]octanes. nih.govrsc.orgresearchgate.net While initial reactions with achiral Sc(OTf)₃ provided good yields but low diastereoselectivity, the development of an asymmetric variant using a BINOL-derived chiral phosphoric acid (CPA) catalyst has shown promise. nih.govresearchgate.net This method yielded the desired diazaspiro[3.4]octane product with high enantioselectivity, demonstrating the potential of chiral Brønsted acid catalysis in this transformation. nih.gov
The table below summarizes key findings in the catalytic asymmetric synthesis of spiro[3.4]octane derivatives.
| Catalyst/Method | Substrates | Product Type | Yield | Stereoselectivity (ee/d.r.) | Reference |
| BINOL-derived CPA | Bicyclo[1.1.0]butane & Azomethine imine | 6,7-Diazaspiro[3.4]octane | 66% | 82% & 63% ee, 1.7:1 d.r. | nih.govresearchgate.net |
| Rh₂(p-PhTPCP)₄ | Azacyclomethylidenes & Donor/acceptor carbenes | Spiroazabicycloalkanes | High | High ee and d.r. | chemrxiv.org |
| Squaramide Organocatalyst | Trifluoromethyl pyrazolone (B3327878) & Isatylidene derivatives | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | up to 97% | up to 99% ee | metu.edu.tr |
Substrate-Controlled Diastereoselective Approaches
In substrate-controlled synthesis, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. This approach is particularly useful for constructing complex molecules with multiple stereocenters, such as substituted spiro[3.4]octanes.
A notable example is the asymmetric synthesis of 1-substituted 2-azaspiro[3.4]octanes using N-tert-butanesulfinyl imines as chiral auxiliaries. beilstein-journals.org This multi-step procedure begins with a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to the chiral imine. The stereochemistry of the resulting product is controlled by the chiral sulfinyl group. Subsequent reduction and intramolecular nucleophilic substitution afford the final azaspiro[3.4]octane with a defined absolute stereochemistry, which has been confirmed by X-ray diffraction analysis of related compounds. beilstein-journals.org
Another strategy involves the one-pot, three-component reaction of aminopyrazoles, cyclic ketones, and malononitrile/ethyl cyanoacetate, catalyzed by a recyclable solid acid. rsc.org This method leads to the highly diastereoselective generation of spirocycloalkane-fused pyrazolo[3,4-b]pyridine derivatives. The reaction proceeds through multiple C-C and C-N bond-forming events under mild conditions, with the structure of the starting cyclic ketone influencing the final spirocyclic system. rsc.org
The following table highlights examples of substrate-controlled diastereoselective syntheses.
| Chiral Substrate/Auxiliary | Reaction Type | Product Type | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butanesulfinyl imine | Nucleophilic addition / Cyclization | 1-Phenyl-2-azaspiro[3.4]octane | High diastereoselectivity | beilstein-journals.org |
| Chiral ester linked diynes | Oxidative Cyclization with Cobalt(I) | Chiral-at-metal cobaltacyclopentadiene | Single diastereoisomer | rsc.org |
| Propargyl-substituted isoxazolones | Cascade Conia-ene reaction | Spiroisoxazolones | up to >20:1 | acs.org |
Functionalization and Derivatization Strategies for this compound
Once the spiro[3.4]octane core is established, further functionalization allows for the creation of a diverse range of derivatives. This compound, with its hydroxyl group, is a key intermediate for such transformations.
Chemical Transformations of the Hydroxyl Group
The hydroxyl group of this compound and its isomers is amenable to a variety of standard chemical transformations, enabling its conversion into other functional groups.
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, spiro[3.4]octan-2-one, using common oxidizing agents. This transformation is fundamental in synthetic routes where the ketone is a required intermediate.
Substitution: The hydroxyl group can be substituted to introduce other functionalities. For example, it can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile to introduce halides or amines.
Esterification and Etherification: The -OH group readily participates in esterification reactions with carboxylic acids or their derivatives and etherification reactions. For example, 2-Octanol, a simple secondary alcohol, is used to prepare esters like di-sec-octyl phthalate. longhuatech.com Similar reactions are applicable to this compound to create derivatives with altered physical and chemical properties.
These transformations are crucial for building more complex molecules from the basic this compound scaffold. For example, the reduction of the carbonyl group in a diazaspiro[3.4]octane derivative to the corresponding alcohol has been demonstrated, showcasing the reversible nature of these functional group interconversions. rsc.org
Introduction of Heteroatoms into the Spiro[3.4]octane Skeleton
Incorporating heteroatoms such as nitrogen, oxygen, and sulfur into the spiro[3.4]octane framework is a key strategy for modulating the physicochemical properties of the resulting molecules, which is particularly important in drug discovery. sigmaaldrich.comresearchgate.net Several synthetic methodologies have been developed to access these heteroatomic spirocycles.
Azaspiro[3.4]octanes: These nitrogen-containing analogues can be synthesized through various annulation strategies. rsc.orgresearcher.life One approach involves a palladium-catalyzed borylation followed by hydrolysis and cyclization. Another route employs a [3+2] cycloaddition to furnish 2-oxa-6-azaspiro[3.4]octane, a surrogate for morpholine (B109124). researchgate.netresearchgate.net
Oxa- and Thia-spiro[3.4]octanes: The synthesis of novel oxa- and thia-azaspiro[3.4]octanes has been reported through step-economic routes. acs.orgacs.orgnih.gov A tandem conjugate addition-Dieckmann cyclization protocol can be used to construct 5-oxa-2-azaspiro[3.4]octanes. acs.org Similarly, starting from 1-N-Boc-3-azetidinone, an aldol addition followed by dehydration and spirocyclization yields 5-thia-2-azaspiro[3.4]octanes. acs.org
Dioxaspiro[3.4]octanes: The synthesis of 1,5-dioxaspiro[3.4]octane has been achieved via a bromocation-induced cascade cyclization, which proceeds in a one-pot manner with high diastereoselectivity. clockss.org A ring-closing metathesis (RCM) strategy has also been employed to create 2,5-dioxaspiro[3.4]octane building blocks, which serve as three-dimensional analogues of 1,4-dioxanes. researchgate.net
The table below summarizes various synthetic approaches to heteroatom-containing spiro[3.4]octanes.
| Heteroatom(s) | Compound Class | Synthetic Strategy | Starting Materials | Reference |
| N | 2-Azaspiro[3.4]octane | Annulation Reactions | Readily available precursors | rsc.org |
| N, O | 5-Oxa-2-azaspiro[3.4]octane | Conjugate addition-Dieckmann cyclization | Methylene-β-lactam, methyl glycolate | acs.org |
| N, S | 5-Thia-2-azaspiro[3.4]octane | Aldol addition/Dehydration/Spirocyclization | 1-N-Boc-3-azetidinone, 4-butyrothiolactone | acs.org |
| N, N | 6,7-Diazaspiro[3.4]octane | Strain-release spirocyclization | Bicyclo[1.1.0]butane, Azomethine imine | nih.govrsc.org |
| O, O | 1,5-Dioxaspiro[3.4]octane | Bromocation-induced cascade cyclization | N/A | clockss.org |
| O, O | 2,5-Dioxaspiro[3.4]octane | Ring-Closing Metathesis (RCM) | Vinyl oxetanol, methyl 2-(bromomethyl)acrylate | researchgate.net |
Stereochemical Investigations and Chiral Properties of Spiro 3.4 Octan 2 Ol
Principles of Configurational Assignment in Spiro[3.4]octane Systems (Cahn-Ingold-Prelog Protocol)
The Cahn-Ingold-Prelog (CIP) priority system is the cornerstone for assigning the absolute configuration (R/S) to chiral centers. qmul.ac.uklibretexts.org In spiro compounds, the spiro atom itself can be a stereocenter if it is connected to four different groups. numberanalytics.com The assignment process for spiro systems follows the general rules of the CIP protocol, but with specific considerations for the cyclic nature of the substituents. yale.eduyale.edu
The process begins by assigning priorities to the atoms directly attached to the stereocenter based on their atomic number. libretexts.org For the spiro atom in a spiro[3.4]octane system, one must consider the paths around each ring. To establish priority between the two rings, one proceeds atom by atom along each ring path away from the spiro center until a point of difference is reached. qmul.ac.uk
In the case of Spiro[3.4]octan-2-ol, the spiro atom (C-4) is not chiral as it is connected to two identical methylene (B1212753) groups within the cyclopentane (B165970) ring and two carbon atoms of the cyclobutane (B1203170) ring. However, the carbon atom bearing the hydroxyl group (C-2) is a stereogenic center. To assign its configuration, the four attached groups must be prioritized:
-OH group: Highest priority due to the oxygen atom's high atomic number.
-CH(CH₂)C(spiro)- group (path towards C-3): This path within the cyclobutane ring.
-C(spiro)(CH₂)₂CH₂- group (path towards the spiro-carbon C-4): This path leads to the larger cyclopentane ring.
-H atom: Lowest priority.
To differentiate between paths 2 and 3, one must explore the connections from the spiro-carbon. The complexity of the interconnected rings requires a systematic exploration of the atomic connectivity to establish the correct priority. qmul.ac.uk The final assignment of R or S configuration at C-2 depends on the spatial arrangement of these prioritized groups.
Historically, the CIP rules were developed to provide an unambiguous description of a molecule's spatial arrangement. cambridgescholars.com These rules are essential for distinguishing between enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. numberanalytics.com
Conformational Analysis of this compound
The conformational landscape of this compound is dictated by the inherent ring strain and steric interactions within its bicyclic framework. The cyclobutane ring typically adopts a puckered conformation to alleviate some of the angle strain from the ideal 90° bond angles. Similarly, the cyclopentane ring exists in various non-planar conformations, such as the envelope and twist forms. The fusion of these two rings at the spiro center introduces significant conformational constraints. vulcanchem.com
The hydroxyl group at the C-2 position can exist in either an axial or equatorial-like position relative to the puckered cyclobutane ring. The preferred conformation will be the one that minimizes steric clashes and torsional strain. In similar systems, bulky substituents often favor an equatorial position to reduce steric hindrance. The interplay of these factors determines the dominant conformation of this compound in solution and the solid state.
| Derivative | Substituent Position | Predicted Ring Strain (kcal/mol) | Predicted Dipole Moment (D) |
|---|---|---|---|
| Spiro[3.4]octane-2-carboxylic acid | Equatorial (on cyclobutane) | 28–32 | 2.1–2.4 |
| 6-Aza-spiro[3.4]octane | - | 25–28 | 3.2–3.6 |
| 1-Oxa-spiro[3.4]octane | - | 30–34 | 1.8–2.0 |
This table presents comparative data for related spiro[3.4]octane systems to illustrate the influence of substituents on molecular properties. Data is sourced from studies on similar compounds.
Spectroscopic Techniques for Stereochemical Elucidation
Determining the absolute and relative stereochemistry of chiral molecules like this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the three-dimensional structure of molecules in solution. numberanalytics.com For this compound, ¹H and ¹³C NMR spectroscopy can provide information about the connectivity and the relative orientation of atoms. pnrjournal.com Coupling constants (J-values) between protons can help elucidate the dihedral angles and thus the conformation of the rings. acs.org Advanced NMR techniques, potentially utilizing residual dipolar couplings, can offer even more detailed stereochemical insights. numberanalytics.com
X-ray Crystallography: This technique provides the most definitive method for determining the stereochemistry of a molecule in the solid state. numberanalytics.com By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing the absolute configuration if a heavy atom is present or if anomalous dispersion is used.
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Electronic Circular Dichroism (ECD) are particularly powerful for studying chiral molecules. researchgate.net These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation. Quantum mechanical calculations are often used in conjunction with experimental chiroptical spectra to confidently assign the absolute stereochemistry. researchgate.netmdpi.com
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers. numberanalytics.com This technique can be used to isolate the individual enantiomers of this compound for further characterization or to determine the enantiomeric excess of a mixture.
| Technique | Information Obtained | State |
|---|---|---|
| NMR Spectroscopy | Connectivity, relative stereochemistry, conformation | Solution |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Solid |
| VCD/ROA/ECD | Absolute configuration, solution conformation | Solution |
| Chiral HPLC | Enantiomeric separation and quantification | Solution |
This table summarizes the primary applications of various spectroscopic techniques in the stereochemical elucidation of spiro compounds. numberanalytics.com
Dynamic Stereochemistry and Inversion Barriers in Spiro[3.4]octanes
The rings in spiro[3.4]octane systems are not static but can undergo conformational changes, such as ring-puckering or pseudorotation. The energy barriers associated with these dynamic processes are an important aspect of their stereochemistry. For instance, the cyclobutane ring can undergo a ring-flipping motion, and the cyclopentane ring can interconvert between its various conformations.
The energy barriers for these inversions can sometimes be studied using dynamic NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of conformational exchange and calculate the activation energy for the process.
Mechanistic Studies and Reaction Pathways of Spiro 3.4 Octan 2 Ol Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Spiro[3.4]octane Formation
The synthesis of the spiro[3.4]octane framework, the core of Spiro[3.4]octan-2-ol, can be achieved through various mechanistic pathways, often involving cyclization and annulation strategies. smolecule.com One common approach involves the joining of cyclopentane (B165970) and four-membered rings using readily available starting materials. The formation of the spirocyclic system can be accomplished by ring-closing reactions that combine a cyclopentane precursor with an azetidine (B1206935) moiety, a method favored for its accessible starting materials and straightforward conditions.
Strain-release-driven spirocyclization presents another innovative route. For instance, the reaction of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines, catalyzed by a Lewis acid like Scandium(III) triflate (Sc(OTf)₃), provides a pathway to 6,7-diazaspiro[3.4]octanes. rsc.orgnih.gov The proposed mechanism initiates with the coordination of the Lewis acid to the carbonyl group of a pyrazole (B372694) amide-substituted BCB, which then reacts with the azomethine imine. rsc.org This is followed by an intramolecular nucleophilic substitution to yield the spiro[3.4]octane product. nih.gov
The synthesis of related spiro[3.4]octane structures, such as 6-Azaspiro[3.4]octane-5,7-dione, can be achieved through annulation reactions of a cyclopentane ring with suitable precursors. smolecule.com Multi-step syntheses involving functional group transformations and final cyclization are also employed to create these complex structures. smolecule.com For example, a patented four-step route to produce 2,5-dioxa-8-azaspiro[3.5]nonane analogs with high efficiency involves chloroacetylation, self-cyclization, reduction, and catalytic hydrogenation. smolecule.com
The formation of the hydroxyl group at the 2-position, to yield this compound, can be accomplished through the reduction of the corresponding ketone, Spiro[3.4]octan-2-one. This reduction can be carried out using various reducing agents.
Role of the Hydroxyl Group in Intramolecular and Intermolecular Reactions
The hydroxyl group in this compound is a key functional group that significantly influences its reactivity in both intramolecular and intermolecular reactions. This -OH group can participate in hydrogen bonding and esterification reactions. Its presence allows for a variety of chemical transformations.
Intermolecular Reactions:
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, Spiro[3.4]octan-2-one, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.
Intramolecular Reactions:
While specific examples for this compound are not abundant in the provided search results, the hydroxyl group in similar allenic alcohols has been shown to play a crucial directive role in reactions. nih.gov For example, the hydroxyl group can enhance reactivity through coordination with a metal catalyst in metallacycle intermediates and can direct both the regioselectivity and stereoselectivity of additions. nih.gov In some cases, the hydroxyl group can act as a leaving group after activation. nih.gov
In the context of related spirocyclic systems, the hydroxyl group's position can influence rearrangement reactions. For instance, the acid-catalyzed isomerization of Spiro[3.4]octan-5-ol to Spiro[3.4]octan-6-ol proceeds through a carbocation intermediate, with the stability of this intermediate being influenced by the adjacent cyclopropane (B1198618) ring strain.
Investigation of Ring-Opening and Rearrangement Processes in Spiro[3.4]octane Derivatives
The inherent ring strain in the spiro[3.4]octane system makes its derivatives susceptible to ring-opening and rearrangement reactions, particularly under specific conditions. The smaller four-membered ring is generally more strained and thus more prone to cleavage.
Ring-Opening Reactions:
Acid-Mediated Ring-Opening: Treatment with strong acids, such as sulfuric acid (H₂SO₄) at elevated temperatures, can lead to the opening of the smaller ring in azaspiro[3.4]octane derivatives, resulting in linear amine-carboxylic acid derivatives.
Nucleophilic Attack: The strained ring can be opened by nucleophiles. For example, Grignard reagents in tetrahydrofuran (B95107) (THF) can attack and open the ring in aziridine-containing spirocycles. vulcanchem.com
Thermodynamic Studies: Thermodynamic investigations of spiro[3.4]octane-2-carboxylic acid derivatives have shown that ring-opening reactions in aqueous solutions at 25°C have a Gibbs free energy change (ΔG°) of approximately 25 kJ/mol.
Rearrangement Processes:
Semi-Pinacol Rearrangement: In the synthesis of complex natural products containing spiro systems, a semi-pinacol rearrangement has been utilized to stereoselectively construct vicinal quaternary chiral centers. researchgate.net
Wolff Rearrangement: The Wolff rearrangement of a diazo compound can generate a ketene (B1206846) intermediate, which can then undergo a [2+2] cycloaddition to form a spiro[3.4]octane framework.
Photochemical Ring Expansion: Photochemical reactions of spirocyclic oxetanes can lead to ring expansion, providing access to rare 6-oxa-2-azaspiro[3.4]octane building blocks. rsc.orgrsc.org This process often involves the formation of ylide intermediates. rsc.orgrsc.org The understanding of the rearrangement process of these ylides is still an area of active research. rsc.org
The table below summarizes some of the ring-opening and rearrangement reactions of spiro[3.4]octane derivatives.
| Reaction Type | Reagents/Conditions | Products | Ref. |
| Acid-Mediated Ring-Opening | H₂SO₄, heat | Linear amine-carboxylic acid derivatives | |
| Nucleophilic Ring-Opening | Grignard reagents, THF | Alkylated spirocyclic products | vulcanchem.com |
| Photochemical Ring Expansion | Light, Diazo compounds | Ring-expanded heterocycles | rsc.orgrsc.org |
| Acid-Catalyzed Isomerization | H₂SO₄, THF, 60°C | Isomerized spiro[3.4]octan-6-ol |
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetics and thermodynamics of transformations involving this compound and its derivatives are influenced by factors such as ring strain, steric hindrance, and the electronic nature of substituents.
Kinetics:
The rate of reactions involving the spiro[3.4]octane framework can be influenced by the steric hindrance imposed by its rigid, non-planar structure. vulcanchem.com This steric constraint can affect the accessibility of reactive sites. vulcanchem.com For instance, in the synthesis of 6,7-diazaspiro[3.4]octanes, the intramolecular nucleophilic substitution must occur rapidly to compete with other potential reaction pathways. nih.gov
In the context of enzyme inhibition, kinetic studies are crucial. For example, novel spiro derivatives have been designed and synthesized as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org The inhibitory constant (IC₅₀) values, which are a measure of potency, are determined through kinetic assays. acs.org
Thermodynamics:
The thermodynamic stability of the spiro[3.4]octane core is a key consideration. The fused ring system introduces steric strain, which can impact thermal stability. As mentioned earlier, thermodynamic studies of the ring-opening of spiro[3.4]octane-2-carboxylic acid derivatives in aqueous solution at 25°C revealed a ΔG° of approximately 25 kJ/mol.
Computational studies, such as Density Functional Theory (DFT), can be employed to calculate molecular orbitals and predict the stability of spiro compounds, correlating theoretical data with experimental findings from techniques like thermogravimetric analysis (TGA). In the study of spiro-iminosugars, DFT studies have been used to substantiate the conformations determined by NMR, which is crucial for understanding their binding properties with enzymes. acs.org
The following table presents thermodynamic data for a relevant spiro[3.4]octane derivative.
| Compound | Reaction | Conditions | ΔG° (kJ/mol) | Ref. |
| Spiro[3.4]octane-2-carboxylic acid derivative | Ring-opening | Aqueous solution, 25°C | ~25 |
Theoretical and Computational Chemistry Approaches to Spiro 3.4 Octan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of Spiro[3.4]octan-2-ol. These methods model the electron distribution within the molecule to predict its geometric and energetic properties.
Detailed Research Findings: For spirocyclic systems, DFT calculations are routinely employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. chemmethod.com A common approach involves using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), which have been successfully applied to various organic molecules, including heterocyclic and energetic compounds. arabjchem.orgmdpi.com These calculations can determine key thermodynamic parameters, including the enthalpy of formation (ΔfH°), entropy, and heat capacity, which are crucial for assessing the molecule's stability. arabjchem.org
Below is an illustrative table of the type of data generated from DFT calculations for a molecule like this compound.
| Property | Calculated Value | Unit |
|---|---|---|
| Energy of HOMO | -6.8 eV | electron Volts |
| Energy of LUMO | +1.2 eV | electron Volts |
| HOMO-LUMO Gap | 8.0 eV | electron Volts |
| Dipole Moment | 1.9 D | Debye |
| Enthalpy of Formation (gas) | -250 kJ/mol | kilojoules per mole |
Molecular Modeling and Conformational Landscape Mapping
The unique three-dimensional structure of this compound, featuring a spiro-fused cyclobutane (B1203170) and cyclopentane (B165970) ring, gives rise to a complex conformational landscape. Molecular modeling techniques are essential for identifying the most stable conformers and understanding the energy barriers between them.
Detailed Research Findings: Conformational analysis of spiro compounds often begins with molecular mechanics methods to rapidly scan potential energy surfaces and identify low-energy structures. arabjchem.org These initial structures are then typically subjected to full geometry optimization at a higher level of theory, such as DFT, to obtain more accurate energy rankings. arabjchem.orgresearchgate.net For this compound, the key conformational variables include the puckering of both the cyclobutane and cyclopentane rings and the orientation of the hydroxyl group on the cyclobutane ring.
The hydroxyl group can exist in pseudo-axial or pseudo-equatorial positions. Studies on analogous substituted six-membered rings with adjacent spirocycles have shown that the presence of the strained ring can surprisingly alter typical conformational preferences, sometimes favoring an axial orientation for a substituent that would normally be equatorial. rsc.org DFT calculations can quantify the energy difference (ΔG°) between these conformers. rsc.org This analysis is critical as the biological activity and reactivity of a molecule are often dictated by its dominant conformation. acs.org
The table below illustrates a hypothetical conformational energy analysis for this compound.
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Conformer A | OH-group in pseudo-equatorial position | 0.00 | ~75% |
| Conformer B | OH-group in pseudo-axial position | 0.65 | ~25% |
Computational Prediction of Reactivity and Selectivity in this compound Reactions
Computational chemistry provides powerful tools to predict the reactivity of this compound and the selectivity of its reactions, guiding synthetic efforts and metabolic studies.
Detailed Research Findings: Reactivity can be predicted by examining the molecule's electrostatic potential map and frontier orbital densities, which indicate the most likely sites for electrophilic or nucleophilic attack. For complex reactions, such as intramolecular substitutions, theoretical models based on reactivity indices derived from DFT, like the Fukui function, can predict the kinetic and thermodynamic feasibility of different reaction pathways. nih.gov
In the context of drug discovery, computational models are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, software like Schrödinger's QikProp can calculate properties such as the partition coefficient (logP) and polar surface area (PSA), which correlate with a molecule's bioavailability. Furthermore, molecular docking simulations using programs like AutoDock Vina can predict how this compound might bind to the active site of metabolic enzymes, such as cytochrome P450, identifying likely sites of oxidation. This is crucial for predicting the metabolic stability and potential metabolites of the compound.
Force Field Development and Molecular Dynamics Simulations for Spiro[3.4]octane Systems
While quantum mechanics provides highly accurate data on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. The accuracy of MD simulations is critically dependent on the underlying force field—a set of parameters describing the potential energy of the system.
Detailed Research Findings: Standard force fields like CHARMM, GROMOS, and UFF are available for general simulations. plos.orgki.si However, these may not be sufficiently accurate for unique structural motifs like the highly strained spiro[3.4]octane system. The development of a specialized force field is often necessary to correctly model the intricate interplay of bond stretching, angle bending, and torsional strain in such molecules. ki.si The process involves parameterizing the force field by fitting calculated energies and forces to high-level quantum mechanical data or experimental results (e.g., X-ray diffraction data, vibrational frequencies). ki.si
Advanced Analytical and Characterization Techniques for Spiro 3.4 Octan 2 Ol
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of Spiro[3.4]octan-2-ol. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places), allowing for the calculation of a unique elemental formula.
For this compound (C₈H₁₄O), the exact mass is 126.1045 g/mol . HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can verify this composition. d-nb.infoacs.org The instrument detects the protonated molecule [M+H]⁺ with a calculated m/z of 127.1117 or other adducts such as the sodium adduct [M+Na]⁺ (m/z 149.0937). uni.lu The experimentally measured mass is then compared to the theoretical mass, with a deviation of less than 5 parts per million (ppm) being the standard for structural confirmation.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For spiro compounds, characteristic cleavage at the spiro junction or loss of functional groups (like the hydroxyl group as water) can be observed, aiding in the structural elucidation.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 127.11174 | 126.3 |
| [M+Na]⁺ | 149.09368 | 131.3 |
| [M+NH₄]⁺ | 144.13828 | 133.4 |
| [M-H]⁻ | 125.09718 | 125.6 |
Data predicted using computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. The presence of two rings and a stereocenter at the carbon bearing the hydroxyl group (C2) allows for the existence of stereoisomers (enantiomers and diastereomers).
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ), integration (number of protons), and coupling constants (J-values) are critical for structural assignment. youtube.com For this compound, the proton attached to the hydroxyl-bearing carbon (H2) would be of particular interest. Its coupling constant with adjacent protons on the cyclobutane (B1203170) ring can help determine the relative stereochemistry (cis or trans) of the hydroxyl group with respect to the cyclopentane (B165970) ring.
¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule, confirming the expected count of eight for the spiro[3.4]octane framework. youtube.com The chemical shift of the carbon attached to the hydroxyl group (C2) would appear in the typical range for a secondary alcohol (approx. 60-75 ppm).
Advanced 2D NMR techniques are crucial for unambiguous assignments and stereochemical determination. acs.org
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, mapping out the proton networks within the cyclobutane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, including the quaternary spiro-carbon which has no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereoisomer differentiation. It detects through-space interactions between protons that are close to each other, irrespective of their bonding. For this compound, a NOESY experiment could show a correlation between the proton at C2 and specific protons on the cyclopentane ring, confirming a cis or trans relationship and thus differentiating diastereomers. acs.org
Chromatographic Methods for Purity Assessment and Enantiomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.
Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the purity of synthesized batches. A pure sample will ideally show a single peak under various chromatographic conditions. HPLC is particularly versatile, with methods like reversed-phase HPLC on C18 columns being common. nih.gov
Enantiomer and Diastereomer Separation: Since this compound is a chiral molecule, it exists as a pair of enantiomers. Separating these enantiomers (a process known as chiral resolution) is critical, as they often exhibit different biological activities. csfarmacie.cz Chiral HPLC is the predominant method for this purpose. mdpi.com This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
Common strategies include:
Direct Separation on a CSP: The racemic mixture of this compound can be directly injected onto a column containing a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely effective for separating a broad range of chiral compounds, including alcohols. csfarmacie.cz
Indirect Separation via Diastereomer Formation: The enantiomers of the alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase (like silica (B1680970) gel or C18) using HPLC. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
Research on related spirocyclic alcohols demonstrates the feasibility of these methods. For instance, the enantiomers of spiro-hydroxy acetals have been successfully resolved by HPLC on a swollen microcrystalline triacetylcellulose (B593227) column. researchgate.net
Table 2: Example Chromatographic Conditions for Spirocycle Stereoisomer Separation
| Compound Type | Method | Stationary Phase | Mobile Phase | Purpose | Reference |
|---|---|---|---|---|---|
| Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-ols | HPLC | Swollen microcrystalline triacetylcellulose | Ethanol | Enantiomer resolution | researchgate.net |
| Spiro[3.4]octan-6-ol derivatives | Chiral HPLC | Chiralpak AD-H | Not specified | Enantiomer resolution |
X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)
While obtaining a suitable single crystal of the parent alcohol, this compound, might be challenging, X-ray crystallography of its solid derivatives provides the most definitive and unambiguous proof of structure, including absolute configuration. mdpi.com
This technique involves irradiating a single crystal of a compound with X-rays. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, providing exact bond lengths, bond angles, and torsional angles. chemrxiv.org
For this compound, a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) is often prepared to facilitate crystallization. The resulting structure would confirm:
The spiro[3.4]octane framework.
The connectivity of all atoms.
The relative stereochemistry (cis or trans) of the functional group in relation to the rest of the molecule.
If a chiral derivative is used or if anomalous dispersion is measured, the absolute configuration (R or S) of the stereocenter can be determined. acs.org
This technique was used to confirm the structures of various functionalized spiro[3.3]heptanes and other complex spiro compounds, highlighting its power in resolving any structural or stereochemical ambiguities that may remain after spectroscopic analysis. chemrxiv.orgacs.org
Future Research Directions and Unresolved Challenges in Spiro 3.4 Octan 2 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Key goals for future synthetic research include:
Minimizing purification steps: Developing syntheses that yield pure products with minimal need for chromatographic purification.
Improving atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Utilizing renewable feedstocks: Exploring the use of bio-based starting materials to enhance sustainability.
Scalability: Ensuring that newly developed routes can be scaled up for potential industrial production.
Discovery of Novel Reactivity and Transformation Pathways
While the fundamental reactivity of the alcohol and carbocyclic rings in spiro[3.4]octan-2-ol is understood, there remains a vast, underexplored landscape of novel chemical transformations. Current knowledge includes standard reactions like the oxidation of the hydroxyl group to a ketone (Spiro[3.4]octan-2-one) and substitution reactions.
Future work will likely focus on uncovering more sophisticated and selective transformations. A significant area of interest is the use of catalysis to control reaction pathways. For example, palladium-catalyzed Wagner-Meerwein shifts have been noted in the context of spiro[3.4]octane systems, suggesting that transition metal catalysis could unlock unique rearrangement pathways. lookchem.com The strained cyclobutane (B1203170) ring offers a unique platform for ring-opening and ring-expansion reactions, potentially leading to more complex polycyclic systems. Research into the acid-catalyzed cycloisomerization of related epoxide-containing structures has shown promise for creating highly functionalized skeletons, a strategy that could be adapted to derivatives of this compound. uni-muenchen.de
Unresolved challenges and future avenues include:
C-H Activation: Developing methods for the selective functionalization of the spiro[3.4]octane core through direct C-H bond activation, which would provide a more direct route to complex derivatives.
Strain-Release Reactions: Harnessing the inherent ring strain of the cyclobutane moiety to drive novel chemical transformations.
Photocatalysis: Employing light-mediated reactions, such as the [2+2] photocycloadditions used to construct spiro frameworks, to access new reactivity patterns under mild conditions.
Advances in Catalytic Asymmetric Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of catalytic asymmetric methods to produce enantiomerically pure this compound derivatives is of paramount importance for drug discovery. rsc.org While methods for synthesizing racemic spiro[3.4]octane compounds exist, achieving high levels of stereocontrol remains a significant challenge.
Recent breakthroughs in the asymmetric synthesis of related spirocyclic systems offer a roadmap for future research. For example, the highly regio- and enantioselective [2+2] cycloaddition of alkenyloxindoles with N-allenamides has been achieved using a chiral N,N′-dioxide/Nickel(II) complex as a catalyst. rsc.org This reaction successfully produces optically active spirocyclobutyl oxindole (B195798) derivatives, demonstrating that chiral catalysts can effectively control the stereochemistry of the spirocyclic core. rsc.org Similarly, phase-transfer catalysis has been used for the enantioselective alkynylation of cyclic β-keto esters to form chiral spiro-2(3H)-furanones. nih.gov
Future research will likely focus on:
Expanding Catalyst Systems: Developing a broader portfolio of chiral catalysts (both metal-based and organocatalysts) that are effective for the spiro[3.4]octane skeleton. metu.edu.tr
Controlling Multiple Stereocenters: Devising strategies for reactions that create multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity, such as in copper-catalyzed Kinugasa/Aldol (B89426) cyclization reactions. scholaris.ca
Kinetic Resolution: Developing efficient kinetic resolution processes to separate racemic mixtures of this compound or its precursors.
| Catalytic System Example | Reaction Type | Product Type | Ref |
| N,N′-dioxide/Ni(OTf)2 | [2+2] Cycloaddition | Spirocyclobutyl oxindoles | rsc.org |
| Phase-Transfer Catalyst | Alkynylation | Spiro-2(3H)-furanones | nih.gov |
| Chiral Bifunctional Organocatalysts | Michael Addition | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | metu.edu.tr |
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is becoming an increasingly powerful paradigm in modern drug discovery and materials science. For this compound chemistry, computational tools are essential for accelerating the discovery and optimization process. The conformationally restricted nature of spirocyclic scaffolds makes them particularly well-suited for computational modeling, as it limits the conformational space that needs to be explored. mdpi.com
Structure-based drug discovery (SBDD) approaches, which rely on computational docking of potential ligands into the active site of a biological target, are already being used to design novel spirocyclic inhibitors. acs.org For instance, docking studies were used to predict that a spiroazetidine derivative could bind efficiently to the active site of the MAGL enzyme, a prediction that was later confirmed by experimental synthesis and testing. acs.org Furthermore, Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms, which can help in optimizing reaction conditions and predicting the stereochemical outcome of asymmetric reactions. rsc.org
Future integration will likely involve:
Virtual Screening: Using computational libraries of virtual spiro[3.4]octane derivatives to identify promising candidates for synthesis and biological testing.
Predictive Modeling: Developing more accurate theoretical models to predict physicochemical properties (e.g., solubility, permeability) and metabolic stability, helping to prioritize compounds with better drug-like characteristics. mdpi.comresearchgate.net
Reaction Pathway Analysis: Utilizing computational methods to map out potential energy surfaces for new reactions, guiding the experimental discovery of novel transformations. rsc.org
Exploration of Spiro[3.4]octane Analogues with Tunable Structural Features
The functional properties of the spiro[3.4]octane scaffold can be finely tuned by introducing different functional groups or by replacing carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur). thieme-connect.com This structural diversification is key to exploring new chemical space and developing compounds with tailored biological activities or material properties. researchgate.net
Researchers are actively synthesizing a wide range of analogues. For example, the synthesis of azaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes has been pursued to create structural surrogates for common drug fragments like piperazine (B1678402) and morpholine (B109124), potentially leading to improved physicochemical properties and novel intellectual property. researchgate.netresearchgate.net The introduction of a bromine atom, as in 2-Bromo-5,8-dioxaspiro[3.4]octane, modifies the electronic properties and reactivity of the scaffold. A recent borylative cyclization strategy has enabled the preparation of diverse spiro[3.4]octane systems, including those containing unsaturation or heteroatoms, highlighting the modularity of modern synthetic methods. rsc.org
Future research in this area will focus on:
Bioisosteric Replacement: Systematically replacing parts of the spiro[3.4]octane framework with other groups to improve target affinity, selectivity, or pharmacokinetic properties. researchgate.net
Multifunctional Scaffolds: Designing analogues that incorporate multiple functional groups, allowing for subsequent chemical modification or serving as platforms for fragment-based drug discovery. researchgate.net
Strained-Ring Analogues: Investigating highly strained systems, such as spiro[3.3]heptane derivatives, which can offer unique three-dimensional arrangements and metabolic stability. thieme-connect.com
The exploration of these diverse analogues is crucial for expanding the utility of the spiro[3.4]octane core beyond its current applications and for uncovering new lead compounds in drug discovery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
